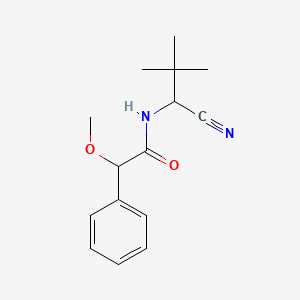
N-(1-Cyano-2,2-dimethylpropyl)-2-methoxy-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyano-2,2-dimethylpropyl)-2-methoxy-2-phenylacetamide, also known as Fentanyl, is a synthetic opioid analgesic drug that is used for the treatment of chronic pain and for anesthesia during surgery. Fentanyl is a potent drug that is approximately 50-100 times more powerful than morphine. Due to its high potency, Fentanyl is a controlled substance and is classified as a Schedule II drug in the United States.
Applications De Recherche Scientifique
Radiosynthesis in Herbicide Study
A study by Latli and Casida (1995) highlights the use of chloroacetanilide herbicide acetochlor and dichloroacetamide safener R-29148 in understanding their metabolism and mode of action through radiosynthesis. This methodology could be applied to N-(1-Cyano-2,2-dimethylpropyl)-2-methoxy-2-phenylacetamide for tracing its behavior and effects in biological systems or environmental samples (Latli & Casida, 1995).
Chemical Synthesis and Biological Activities
Research on chemical synthesis and biological activities of compounds can offer insights into potential applications of this compound. For instance, a study by Su et al. (1988) on 5-deazaaminopterin analogues explores the process of condensation and cyclization, which may be relevant for synthesizing derivatives of the mentioned compound for pharmaceutical applications (Su et al., 1988).
High-Intensity Sweeteners
The structure and application of neotame, an alkylated dipeptide, as a high-intensity sweetener detailed by Wink et al. (1999), may provide a foundation for exploring this compound in similar or related applications, considering the structural modification and potential interaction with taste receptors (Wink et al., 1999).
Pharmacological Applications
Another study by Rani et al. (2016) on the Leuckart synthesis and pharmacological assessment of novel acetamide derivatives, including anti-inflammatory, analgesic, and antipyretic agents, suggests a pathway for researching the pharmacological potentials of this compound. This compound could be assessed for similar pharmacological properties, exploring its utility in medicinal chemistry (Rani et al., 2016).
Propriétés
IUPAC Name |
N-(1-cyano-2,2-dimethylpropyl)-2-methoxy-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-15(2,3)12(10-16)17-14(18)13(19-4)11-8-6-5-7-9-11/h5-9,12-13H,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGJGLOSTKIHLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)NC(=O)C(C1=CC=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
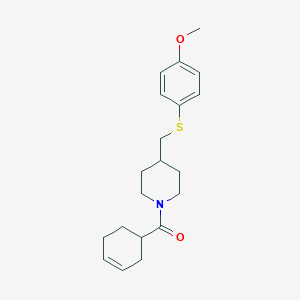
![[1,1'-Biphenyl]-4-yl(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2857957.png)
![N-([2,3'-bifuran]-5-ylmethyl)thiophene-3-carboxamide](/img/structure/B2857959.png)
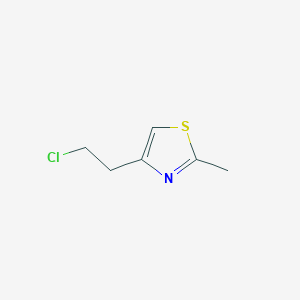
![2,6-difluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2857962.png)
![2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2857963.png)

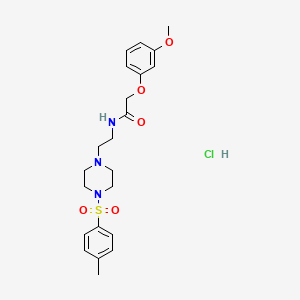
![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2857969.png)

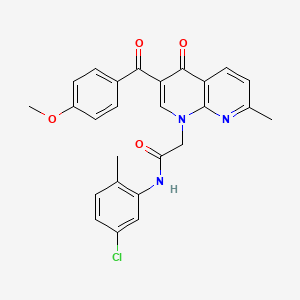


![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2857977.png)
